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Introduction
1-palmitoyl-2-(11,12-dibromostearoyl)-sn-glycero-3-phosphocholine, abbreviated as 16:0-
18:0(11-12BR) PC, is a synthetically modified phospholipid that serves as a valuable tool in

biophysical research, particularly in the study of membrane protein topology and lipid-protein

interactions. This guide provides a comprehensive overview of its chemical properties,

applications, and detailed experimental protocols for its use.

This lipid is a derivative of phosphatidylcholine (PC), a major component of eukaryotic cell

membranes.[1] The "16:0" denotes a palmitoyl chain (a saturated 16-carbon fatty acid) at the

sn-1 position of the glycerol backbone. The "18:0(11-12BR)" indicates a stearoyl chain (a

saturated 18-carbon fatty acid) at the sn-2 position, which has been chemically modified to

include two bromine atoms at the 11th and 12th carbon positions.[2][3] This specific

bromination is the key feature that defines its primary application.

It is not involved in any known natural signaling pathways but is instead a specialized tool for

biophysical assays. Its primary utility lies in its ability to act as a collisional quencher of

fluorescence, a property leveraged to probe the depth of fluorescent residues, such as

tryptophan, within a lipid bilayer.[4][5]

Physicochemical Properties
The introduction of two bromine atoms into the acyl chain of the stearic acid moderately alters

the physicochemical properties of the lipid compared to its non-brominated counterpart, 1-
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palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (16:0-18:0 PC). While specific experimental

data for 16:0-18:0(11-12BR) PC is limited, the following tables summarize its known properties

and those of its non-brominated analogue for comparison. The presence of the bulky,

electronegative bromine atoms is expected to introduce local disorder and potentially increase

the area per lipid and decrease the bilayer thickness in the vicinity of the modification.

Table 1: Chemical and Physical Properties of 16:0-18:0(11-12BR) PC

Property Value Reference(s)

Full Chemical Name

1-palmitoyl-2-(11,12-

dibromo)stearoyl-sn-glycero-3-

phosphocholine

[3]

Molecular Formula C42H82Br2NO8P [6][7]

Molecular Weight 919.88 g/mol [6][7]

CAS Number 324054-54-8 [3][6]

Physical Form Powder [3]

Purity >99% (TLC) [3]

Storage Temperature -20°C [3][8]

Table 2: Comparative Biophysical Properties

Property
16:0-18:0 PC (Non-
brominated)

16:0-18:0(11-12BR)
PC (Brominated)

Reference(s)

Phase Transition

Temp. (Tm)
49°C

Not explicitly reported;

expected to be slightly

lower due to chain

disruption.

[9]

Percent Composition

C: 66.19%, H:

11.37%, N: 1.84%, O:

16.80%, P: 4.06%

C: 54.84%, H: 8.98%,

Br: 17.37%, N: 1.52%,

O: 13.91%, P: 3.37%

[8][10]
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Core Applications and Experimental Protocols
The primary applications of 16:0-18:0(11-12BR) PC are in the preparation of model

membranes, specifically Large Unilamellar Vesicles (LUVs), and their subsequent use in

fluorescence quenching assays to determine the membrane penetration depth of proteins and

peptides.

Preparation of Large Unilamellar Vesicles (LUVs) by
Extrusion
LUVs are model membrane systems that consist of a single lipid bilayer enclosing an aqueous

core. The extrusion method is a common and effective technique for producing LUVs with a

defined and relatively uniform size distribution.[11][12][13]

Experimental Protocol:

Lipid Film Preparation:

In a round-bottom flask, dissolve the desired lipids, including 16:0-18:0(11-12BR) PC and

any other lipid components, in an organic solvent (e.g., a 2:1 v/v mixture of chloroform and

methanol).

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner

surface of the flask.

To ensure complete removal of residual solvent, place the flask under a high vacuum for at

least 2 hours, or overnight.[11]

Hydration:

Hydrate the dry lipid film by adding an aqueous buffer of choice. The temperature of the

buffer should be above the gel-liquid crystal phase transition temperature (Tm) of all lipid

components.[2] For lipids with high Tm, this may require heating.

Vortex the flask vigorously to suspend the lipids, which will form large, multilamellar

vesicles (LMVs). This suspension will appear milky.[11]
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For increased lamellarity and encapsulation efficiency, the LMV suspension can be

subjected to several freeze-thaw cycles by alternately placing it in liquid nitrogen and a

warm water bath.[2]

Extrusion:

Assemble a mini-extruder device with a polycarbonate membrane of the desired pore size

(e.g., 100 nm for LUVs of approximately that diameter).[11]

Load the LMV suspension into one of the syringes of the extruder.

Pass the lipid suspension through the membrane back and forth between the two syringes

for an odd number of passes (e.g., 11 or 21 times). This process forces the LMVs to break

down and re-form into smaller, unilamellar vesicles.[2][11] The final extrusion should leave

the LUV suspension in the opposite syringe from which it started to minimize

contamination with any larger, unextruded vesicles.[2]

The resulting LUV suspension should be a translucent, slightly hazy solution.

Storage:

Store the prepared LUVs at a temperature above the Tm of the lipids to maintain their

integrity, and use them within a reasonable timeframe for experiments. For long-term

storage, the stability of the specific lipid composition should be considered.
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Tryptophan Fluorescence Quenching for Membrane
Penetration Depth Analysis
This technique is used to determine the position of tryptophan residues of a membrane-

associated protein or peptide relative to the lipid bilayer. The bromine atoms on the acyl chain

of 16:0-18:0(11-12BR) PC act as quenchers, decreasing the fluorescence intensity of nearby

tryptophan residues. By comparing the quenching effect of lipids brominated at different

positions, the depth of the tryptophan can be calculated using the parallax method.[3][4][14]

Experimental Protocol:

Sample Preparation:

Prepare LUVs containing a known concentration of the protein or peptide of interest.

Prepare several sets of LUVs with varying molar percentages of 16:0-18:0(11-12BR) PC
(and other brominated lipids if using the parallax method), keeping the total lipid

concentration constant. A control sample with no brominated lipid is essential.

Fluorescence Spectroscopy:

Using a fluorometer, excite the tryptophan residues of the protein/peptide in the LUV

suspension at approximately 280-295 nm.[15]

Record the fluorescence emission spectrum (typically from 310 to 450 nm).

Repeat the measurement for each sample with varying concentrations of the brominated

lipid.

Data Analysis (Stern-Volmer Analysis):

Plot the ratio of the fluorescence intensity in the absence of the quencher (F0) to the

intensity in the presence of the quencher (F) against the concentration of the quencher

([Q]). This is the Stern-Volmer plot.

The data can be fitted to the Stern-Volmer equation: F0/F = 1 + KSV[Q], where KSV is the

Stern-Volmer quenching constant. A linear plot indicates a single class of fluorophores

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b3044043?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3030403/
https://pubmed.ncbi.nlm.nih.gov/1606155/
https://pubmed.ncbi.nlm.nih.gov/8399232/
https://www.benchchem.com/product/b3044043?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854220/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


equally accessible to the quencher.

Parallax Method for Depth Calculation:

This method requires fluorescence quenching data from at least two different brominated

lipids with bromine atoms at different depths (e.g., 16:0-18:0(6-7BR) PC and 16:0-18:0(11-
12BR) PC).

The depth of the fluorophore (tryptophan) from the center of the bilayer (Zcf) can be

calculated using the following equation: Zcf = [(ln(F1/F0) * L22) - (ln(F2/F0) * L12)] / [2 * C

* (ln(F1/F0) - ln(F2/F0))] where:

F1 and F2 are the fluorescence intensities with quenchers at depths L1 and L2,

respectively.

F0 is the fluorescence intensity without a quencher.

L1 and L2 are the known depths of the bromine atoms from the center of the bilayer.

C is a constant related to the quenching efficiency.

A more detailed mathematical treatment can be found in the literature describing the

parallax method.[4][14]
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Role in Drug Development
While not a therapeutic agent itself, 16:0-18:0(11-12BR) PC plays a supporting role in drug

development. By enabling the detailed structural analysis of membrane protein-drug

interactions, it can aid in:

Target validation: Understanding how a drug candidate interacts with its membrane protein

target at a molecular level.

Structure-activity relationship (SAR) studies: Guiding the design of more potent and specific

drugs by providing insights into the binding site and orientation of lead compounds.

Formulation development: The unbrominated counterpart, 1-palmitoyl-2-stearoyl-sn-glycero-

3-phosphocholine, is used in liposomal drug delivery systems.[10] Biophysical studies using

the brominated version can inform the design of these liposomal carriers by providing data

on membrane properties.

Conclusion
16:0-18:0(11-12BR) PC is a powerful tool for researchers and drug development professionals

investigating the structure and function of membrane proteins. Its utility as a depth-dependent

fluorescence quencher allows for the precise mapping of protein topology within the lipid

bilayer. The experimental protocols outlined in this guide provide a framework for the effective

application of this specialized lipid in biophysical research, ultimately contributing to a deeper

understanding of membrane biology and facilitating the development of novel therapeutics

targeting membrane proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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